molecular formula C28H54O2 B035116 Hexyl (Z)-docos-13-enoate CAS No. 19773-56-9

Hexyl (Z)-docos-13-enoate

Cat. No.: B035116
CAS No.: 19773-56-9
M. Wt: 422.7 g/mol
InChI Key: BTCSWCWVQVIBDB-YPKPFQOOSA-N
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Description

Hexyl (Z)-docos-13-enoate (CAS: 19773-56-9) is a long-chain unsaturated ester with the molecular formula C₂₈H₅₄O₂ and an average molecular mass of 422.738 g/mol . Its structure features a 22-carbon fatty acid chain (docos-13-enoic acid) esterified to a hexanol moiety, with a (Z)-configuration double bond at the 13th carbon of the fatty acid chain.

Properties

CAS No.

19773-56-9

Molecular Formula

C28H54O2

Molecular Weight

422.7 g/mol

IUPAC Name

hexyl (Z)-docos-13-enoate

InChI

InChI=1S/C28H54O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h13-14H,3-12,15-27H2,1-2H3/b14-13-

InChI Key

BTCSWCWVQVIBDB-YPKPFQOOSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC

Other CAS No.

19773-56-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Hexyl Esters

Hexyl esters vary significantly in properties based on the fatty acid chain length and saturation. Key examples include:

Table 1: Hexyl Esters Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes Sources
Hexyl (Z)-docos-13-enoate C₂₈H₅₄O₂ 422.738 Unsaturated (C13 Z-configuration) Limited industrial use
Hexyl acetate C₈H₁₆O₂ 144.21 Short-chain, volatile Aroma contributor in olive oil
Hexyl decanoate C₁₆H₃₂O₂ 256.43 Medium-chain, saturated Flavor/fragrance intermediate
Hexyl isobutyrate C₁₀H₂₀O₂ 172.26 Branched chain Synthetic fruit flavoring

Key Observations :

  • Chain Length and Volatility: Shorter esters like hexyl acetate (C₈) are highly volatile, contributing to aromatic profiles in food products , whereas longer chains (e.g., hexyl decanoate) exhibit lower volatility and higher boiling points.

Comparison with Other Docosenoate Esters

Docosenoate esters differ in their alcohol moieties and double-bond positions:

Table 2: Docosenoate Esters Comparison
Compound Molecular Formula Molecular Weight (g/mol) Structural Features Commercial Relevance Sources
This compound C₂₈H₅₄O₂ 422.738 Hexanol ester, C13 Z-double bond Niche industrial applications
Octyl (Z)-docos-13-enoate C₃₀H₅₈O₂ 466.79 Octanol ester, longer alkyl chain Marketed globally; data tracked until 2046
(Z)-(Z)-Docos-13-en-1-yl icos-11-enoate C₄₂H₈₀O₂ 617.08 Two double bonds (C13 and C11) Research applications

Key Observations :

  • Alkyl Chain Length: Octyl (Z)-docos-13-enoate’s longer alcohol chain (C₈ vs.
  • Double-Bond Complexity: The presence of two double bonds in (Z)-(Z)-docos-13-en-1-yl icos-11-enoate may improve flexibility but reduce oxidative stability compared to mono-unsaturated analogs .

Comparison with Unsaturated Esters in Natural Products

Unsaturated esters in natural matrices highlight functional differences:

Table 3: Unsaturated Esters in Natural Contexts
Compound Source Role in Nature Key Functional Groups References
This compound Synthetic/Industrial Likely structural/functional agent C13 Z-double bond
cis-3-Hexenyl acetate Olive oil (Thiaki cultivar) Aroma contributor (fruity, sweet) C3 Z-double bond
Allyl hexanoate Synthetic flavors Artificial fruit flavor Allyl group, C6 chain

Key Observations :

  • Position of Unsaturation: Esters with double bonds closer to the ester group (e.g., cis-3-hexenyl acetate) are more volatile and aromatic, whereas distal unsaturation (e.g., C13 in hexyl docos-13-enoate) reduces volatility .
  • Biological Activity: Natural unsaturated esters often mediate ecological interactions (e.g., plant-insect communication), whereas synthetic analogs like this compound lack documented biological roles .

Research and Industrial Implications

  • Market Trends: Octyl (Z)-docos-13-enoate has well-documented global consumption data, indicating established industrial demand , whereas hexyl derivatives remain underexplored commercially.

Q & A

Q. Advanced

  • Isotopic labeling : Synthesize ¹³C-labeled this compound to track incorporation into lipid pools via isotope ratio MS.
  • Tissue distribution studies : Administer the compound in model organisms (e.g., rodents) and quantify metabolites in plasma, liver, and adipose tissue using LC-MS/MS.
  • Enzyme assays : Incubate with esterases (e.g., porcine liver esterase) to identify hydrolysis products and kinetics .

How do extraction techniques impact the recovery of this compound from plant or animal tissues?

Q. Advanced

  • Solvent selection : Polar-nonpolar mixtures (e.g., hexane:isopropanol) maximize yield from lipid-rich tissues.
  • Ultrasound-assisted extraction (UAE) : Enhances recovery by disrupting cell walls but may degrade heat-labile esters.
  • Validation : Compare with supercritical fluid extraction (SFE) to assess technique-specific biases. Recovery rates should be reported with matrix-matched calibration curves .

What computational tools predict the physicochemical properties of this compound?

Q. Advanced

  • LogP calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients, critical for bioavailability studies.
  • Molecular docking : Simulate interactions with lipid-binding proteins (e.g., albumin) using AutoDock Vina.
  • QSAR models : Predict toxicity endpoints (e.g., LC50) via platforms like OECD QSAR Toolbox .

How can researchers address batch-to-batch variability in this compound synthesis?

Q. Advanced

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor esterification progress.
  • Quality-by-design (QbD) : Optimize reaction parameters (temperature, catalyst concentration) via Design of Experiments (DoE).
  • Batch tracking : Use LC-UV to archive chromatograms for retrospective analysis of impurities .

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